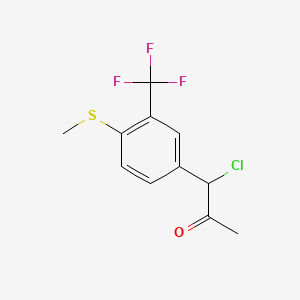
trans-Ethyl 2-(3-chlorophenyl)cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Ethyl 2-(3-chlorophenyl)cyclopropanecarboxylate: is an organic compound with the chemical formula C12H13ClO2. It is a colorless or light yellow liquid with an aromatic odor. This compound is primarily used in the pesticide industry as an intermediate for insecticides and fungicides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl 2-(3-chlorophenyl)cyclopropanecarboxylate typically involves the cyclopropanation of 3-chlorophenyl-substituted alkenes. One common method is the reaction of 3-chlorobenzaldehyde with diazomethane under controlled conditions to form the cyclopropane ring . The reaction conditions often include the use of a catalyst such as copper(I) iodide and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Chemical Reactions Analysis
Types of Reactions: trans-Ethyl 2-(3-chlorophenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
- **Reduction
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Properties
Molecular Formula |
C12H13ClO2 |
|---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
ethyl (1S,2S)-2-(3-chlorophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H13ClO2/c1-2-15-12(14)11-7-10(11)8-4-3-5-9(13)6-8/h3-6,10-11H,2,7H2,1H3/t10-,11+/m1/s1 |
InChI Key |
DNQSSHDNOZISGX-MNOVXSKESA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H]1C2=CC(=CC=C2)Cl |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



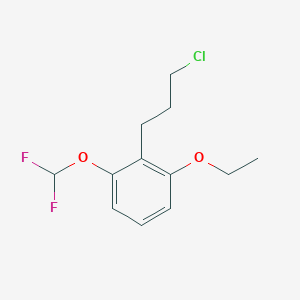
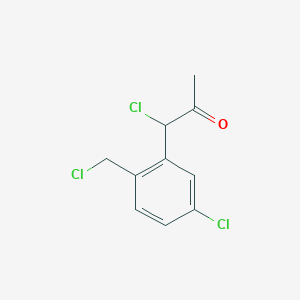
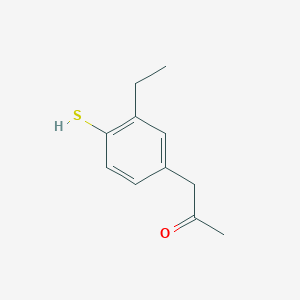


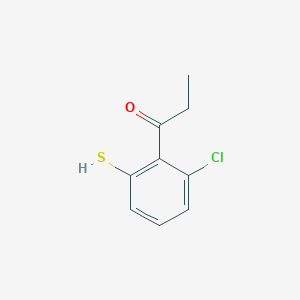
![5-Methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B14049811.png)





